(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester
Overview
Description
(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure consists of a hexahydro-pyrrolo[3,4-b]pyrrole core with a carboxylic acid benzyl ester functional group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-pyrrolo[3,4-b]pyrrole core. The carboxylic acid benzyl ester group is then introduced through esterification reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with a similar bicyclic structure.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological molecules.
Uniqueness
What sets (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester apart from similar compounds is its specific functional groups and stereochemistry, which confer unique reactivity and biological activity
Properties
IUPAC Name |
benzyl (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-9-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVKKCNFHLRFDD-QWHCGFSZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144266 | |
Record name | rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180975-76-2 | |
Record name | rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180975-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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